1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane
Description
1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane is a halogenated cyclopentane derivative featuring a branched chloroalkyl substituent. Its structure comprises a cyclopentane ring substituted with a methyl group and a 3-chloro-2-methylpropyl chain. The chloro group at the tertiary carbon of the propyl chain introduces steric hindrance and polarizability, influencing its reactivity and physical properties. This compound is structurally distinct from aromatic benzotriazole derivatives (e.g., 1-(3-Chloro-2-methylpropyl)benzotriazole, discussed in ) due to the absence of a heteroaromatic system, which reduces electron delocalization and alters reaction pathways .
Properties
Molecular Formula |
C10H19Cl |
|---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-(3-chloro-2-methylpropyl)-1-methylcyclopentane |
InChI |
InChI=1S/C10H19Cl/c1-9(8-11)7-10(2)5-3-4-6-10/h9H,3-8H2,1-2H3 |
InChI Key |
BDFPSBIXSNCJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CCCC1)C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane typically involves the alkylation of cyclopentane with 3-chloro-2-methylpropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where cyclopentane and 3-chloro-2-methylpropyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then separated, and the desired product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution: The major products include alcohols, amines, and thiols.
Oxidation: The major products are alcohols and ketones.
Reduction: The major products are alkanes.
Scientific Research Applications
1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It can also bind to receptors, modulating their activity and triggering specific cellular responses.
Comparison with Similar Compounds
Structural Analogs and Reactivity
A. Benzotriazole Derivatives (e.g., 1-(3-Chloro-2-methylpropyl)benzotriazole)
- Electronic Structure : The benzotriazole-2-yl group has an oxidative tetracylic electronic structure, enabling radical coupling and dimerization under specific conditions. In contrast, the cyclopentane backbone of the target compound lacks such conjugation, limiting radical-mediated reactions .
- Synthetic Pathways : Benzotriazole derivatives undergo cyclization with BunLi to form cyclopropane rings, whereas 1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane may favor nucleophilic substitution (e.g., SN2 at the chloro site) due to its saturated structure .
B. Cyclopropane and Chlorinated Alkanes (e.g., 3(2,2-Dichloro-methylcyclopropyl)pentane)
- Ring Strain : Cyclopropane derivatives exhibit high ring strain, increasing reactivity in ring-opening reactions. The cyclopentane ring in the target compound is more stable, favoring substitution over ring cleavage .
C. Unsaturated Chlorinated Compounds (e.g., 3-Chloro-2-methylpropene)
- Reactivity : The double bond in 3-Chloro-2-methylpropene allows for addition reactions (e.g., hydrohalogenation), whereas the saturated propyl chain in the target compound limits reactivity to substitutions or eliminations .
- Stability : The absence of unsaturation in the target compound enhances stability under oxidative conditions but reduces versatility in polymerization or copolymerization .
Physical and Chemical Properties
| Property | This compound | 1-(3-Chloro-2-methylpropyl)benzotriazole | 3-Chloro-2-methylpropene |
|---|---|---|---|
| Molecular Weight | ~190 g/mol (estimated) | ~225 g/mol | 104.5 g/mol |
| Boiling Point | Moderate (est. 150–180°C) | High (>200°C) | Low (~70–80°C) |
| Reactivity | SN2 substitution, elimination | Radical coupling, cyclization | Addition reactions |
| Polarity | Moderate (Cl + branched chain) | High (aromatic + Cl) | Low (nonpolar backbone) |
Key Observations :
Biological Activity
1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane, a chlorinated hydrocarbon, has garnered attention in various fields of research due to its potential biological activity. This compound's structure and reactivity suggest it may interact with biological systems in significant ways, particularly in medicinal chemistry and toxicology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 172.67 g/mol. The compound features a cyclopentane ring substituted with a chlorinated alkyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅Cl |
| Molecular Weight | 172.67 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve its interaction with cellular receptors and enzymes. The chlorinated moiety may enhance lipophilicity, allowing for better membrane penetration and interaction with lipid bilayers, potentially leading to altered cell signaling pathways.
Toxicological Studies
Research indicates that chlorinated hydrocarbons can exhibit various toxic effects, including neurotoxicity and hepatotoxicity. For instance, studies on similar compounds have shown that exposure can lead to oxidative stress and inflammation in cellular models. The specific effects of this compound require further investigation, but preliminary data suggest potential cytotoxicity.
Case Study 1: Cytotoxicity Assessment
A study investigated the cytotoxic effects of several chlorinated hydrocarbons on human liver cells (HepG2). The results indicated that compounds similar to this compound induced significant cell death at concentrations above 50 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production, leading to apoptosis.
Case Study 2: Environmental Impact
Research into the environmental persistence of chlorinated compounds revealed that similar structures can bioaccumulate in aquatic organisms. This bioaccumulation poses risks not only to the organisms themselves but also to higher trophic levels in the food chain. Studies showed that exposure to such compounds resulted in endocrine disruption in fish models.
Research Findings
Recent studies have focused on the metabolic pathways of chlorinated hydrocarbons. For example, metabolic activation via cytochrome P450 enzymes has been shown to convert these compounds into reactive intermediates capable of forming adducts with cellular macromolecules, contributing to their toxicity.
Key Findings:
- Oxidative Stress : Exposure leads to increased ROS levels.
- Cellular Damage : Induction of apoptosis in liver cells.
- Bioaccumulation : Significant accumulation in aquatic organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
